5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide
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Overview
Description
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyclopentylsulfamoyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopentylsulfamoyl group is introduced through a sulfonation reaction, followed by the addition of the ethyl group via an alkylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(cyclopentylsulfamoyl)-N-methyl-2-methylbenzamide
- 5-(cyclopentylsulfamoyl)-N-ethyl-3-methylbenzamide
- 5-(cyclohexylsulfamoyl)-N-ethyl-2-methylbenzamide
Uniqueness
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-16-15(18)14-10-13(9-8-11(14)2)21(19,20)17-12-6-4-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHHWNCFCNTEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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